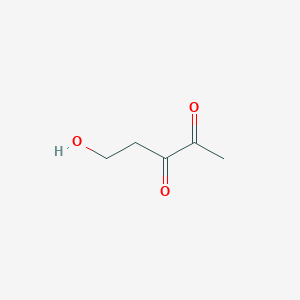
5-Hydroxypentane-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxypentane-2,3-dione is an organic compound with the molecular formula C5H8O3 It is a derivative of pentanedione, featuring a hydroxyl group at the fifth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxypentane-2,3-dione typically involves the hydroxylation of 2,3-pentanedione. One common method is the catalytic hydroxylation using hydrogen peroxide in the presence of a catalyst such as titanium silicalite. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired product with high selectivity.
Industrial Production Methods: Industrial production of this compound can be achieved through the vapor-phase condensation of lactic acid over polymorphic zirconium dioxide catalysts. This method offers high selectivity and efficiency, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 5-Hydroxypentane-2,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2,3-pentanedione.
Reduction: The carbonyl groups can be reduced to form corresponding alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as halides and amines can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: 2,3-Pentanedione.
Reduction: 2,3-Pentanediol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemical Applications
1. Organic Synthesis:
5-Hydroxypentane-2,3-dione serves as a crucial intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution due to the presence of both hydroxyl and carbonyl functional groups.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Hydroxyl group oxidized to carbonyl group | Potassium permanganate, Chromium trioxide |
| Reduction | Carbonyl groups reduced to alcohols | Sodium borohydride, Lithium aluminum hydride |
| Substitution | Hydroxyl group substituted with other functional groups | Halides, Amines under basic conditions |
2. Flavoring Agents and Fragrances:
In the industrial sector, this compound is utilized in the production of flavoring agents and fragrances due to its pleasant aromatic properties. Its ability to act as a precursor for various esters makes it valuable for creating complex flavor profiles.
Biological Applications
1. Quorum Sensing:
Research has shown that this compound plays a role in bacterial quorum sensing—a mechanism of communication among bacteria that regulates gene expression based on population density. It acts as an autoinducer that influences biofilm formation and pathogenicity.
- Case Study: A study on uropathogenic Escherichia coli (UPEC) demonstrated that exposure to quorum sensing inhibitors (QSIs) like this compound altered biofilm formation and antibiotic susceptibility profiles in bacterial isolates .
Medical Applications
1. Therapeutic Potential:
The compound's unique chemical structure suggests potential therapeutic applications. Ongoing research aims to explore its effectiveness as an antibacterial agent by targeting bacterial communication pathways.
- Case Study: Inhibition of quorum sensing using compounds similar to this compound has been linked to reduced pathogenicity in bacterial infections . This suggests that modulating bacterial communication could enhance treatment strategies for infections.
Industrial Applications
1. Chemical Manufacturing:
In addition to its applications in flavoring and fragrances, this compound is used as an intermediate in the synthesis of fine chemicals and pharmaceuticals. Its versatility allows it to be incorporated into various chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Hydroxypentane-2,3-dione involves its interaction with specific molecular targets and pathways. In bacterial quorum sensing, the compound is converted to autoinducer-2, which binds to receptor proteins and triggers a cascade of gene expression changes that regulate various physiological processes . This mechanism is crucial for bacterial communication and coordination of group behaviors.
Comparación Con Compuestos Similares
2,3-Pentanedione: A diketone with similar structural features but lacks the hydroxyl group.
4,5-Dihydroxy-2,3-pentanedione: Another hydroxylated derivative with two hydroxyl groups at the fourth and fifth positions.
Uniqueness: 5-Hydroxypentane-2,3-dione is unique due to its specific hydroxylation pattern, which imparts distinct chemical reactivity and biological activity
Propiedades
Número CAS |
142937-56-2 |
|---|---|
Fórmula molecular |
C5H8O3 |
Peso molecular |
116.11 g/mol |
Nombre IUPAC |
5-hydroxypentane-2,3-dione |
InChI |
InChI=1S/C5H8O3/c1-4(7)5(8)2-3-6/h6H,2-3H2,1H3 |
Clave InChI |
LKLKMCUVBQDYFU-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=O)CCO |
SMILES canónico |
CC(=O)C(=O)CCO |
Sinónimos |
2,3-Pentanedione, 5-hydroxy- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















